molecular formula C8H9ClN4O B13006241 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

Cat. No.: B13006241
M. Wt: 212.63 g/mol
InChI Key: WDXHENKXONVZHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reduction of a nitro group with zinc and ammonium chloride to provide an aniline intermediate . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include zinc and ammonium chloride for reduction, and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield aniline derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets effectively. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol

InChI

InChI=1S/C8H9ClN4O/c9-8-7-2-1-6(5(10)3-14)13(7)12-4-11-8/h1-2,4-5,14H,3,10H2

InChI Key

WDXHENKXONVZHP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C(CO)N)Cl

Origin of Product

United States

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